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A Meta-analysis of VAL-201 Research Findings for the Treatment of Advanced Prostate Cancer

Introduction
VAL-201 is a novel synthetic decapeptide developed by ValiRx plc for the treatment of

advanced prostate cancer and other solid tumors.[1][2] It represents a targeted therapy

approach, focusing on a specific protein-protein interaction crucial for cancer cell proliferation.

This guide provides a meta-analysis of publicly available research findings on VAL-201,

offering a comparison with the therapeutic landscape for advanced prostate cancer and

detailing the experimental data and protocols from its clinical development.

Mechanism of Action
VAL-201 functions by inhibiting the interaction between the androgen receptor (AR) and Src

tyrosine kinase.[1][3] In prostate cancer cells, the binding of steroid hormones (like androgens)

or epidermal growth factor (EGF) to the AR triggers the formation of an AR-Src complex. This

association activates Src kinase, which in turn initiates a signaling cascade, including the Ras-

Erk pathway, promoting DNA synthesis and progression of the cell cycle from the G1 to the S

phase, ultimately leading to cell proliferation.[1][3] By preventing the AR-Src association, VAL-
201 effectively blocks this signaling pathway and inhibits cancer cell growth.[1]
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Figure 1: VAL-201 Mechanism of Action.

Clinical Research Findings: Phase I/II Study
(VAL201-001)
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A first-in-human, open-label, dose-escalation Phase I/II clinical trial (NCT02280317) was

conducted to evaluate the safety, tolerability, and preliminary efficacy of VAL-201 in patients

with locally advanced or metastatic prostate cancer.[1][2]

Data Presentation
Table 1: Summary of VAL201-001 Phase I/II Trial Results
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Parameter Finding Source

Primary Objective

Assess safety and
tolerability; determine
Maximum Tolerated Dose
(MTD).

[1]

Patient Population
Patients with locally advanced

or metastatic prostate cancer.
[2]

Dosage and Admin

0.5 mg/kg to 5.0 mg/kg,

subcutaneous injection on

Days 1, 8, and 15 of a 3-week

cycle.

[1]

Safety
Well-tolerated; no dose-limiting

toxicities (DLTs) observed.
[1]

Adverse Events
Primarily Grade 1 injection site

reactions and fatigue.
[1]

Efficacy (Response Rate)

54.5% response rate (defined

by lack of disease progression

per PCWG2 criteria).

[4]

PSA Response

5 of 8 patients showed an

increase in PSA doubling time.

2 patients experienced a

decrease in PSA levels during

treatment.

[1][4]

Tumor Response

5 of 8 patients showed stable

disease on imaging. No

increase in metastatic lesions

during treatment.

[1][4]

| Trial Status | Completed, but later listed as discontinued as of May 20, 2020. | |

Comparison with Alternatives
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VAL-201 was developed as a potential treatment for castration-resistant prostate cancer

(CRPC), a stage of the disease where tumors no longer respond to androgen deprivation

therapy (ADT).[3] While direct comparative studies between VAL-201 and other CRPC

treatments are not available, it is useful to contextualize its potential role within the existing

treatment landscape.

Table 2: Comparison of Therapeutic Alternatives for Advanced Prostate Cancer

Treatment Modality
Mechanism of
Action

Common Use Case
Reported Efficacy
Metric (Examples)

VAL-201

Inhibits AR-Src
protein-protein
interaction.

Investigational for
advanced/metastati
c prostate cancer.

54.5% response
rate (no disease
progression) in
Phase I/II.[4]

Androgen Deprivation

Therapy (ADT)

Reduces levels of

androgens that

stimulate prostate

cancer cell growth.

First-line treatment for

metastatic prostate

cancer.

High initial response

rates, but resistance

develops.

Enzalutamide /

Abiraterone

Androgen receptor

signaling inhibitors.

Standard of care for

CRPC.

Extend overall survival

by several months

compared to placebo.

Docetaxel

(Chemotherapy)

A taxane that inhibits

cancer cell division.

Standard of care for

metastatic CRPC.

Extends mean

survival by ~2-3

months compared to

older chemotherapies.

[3]

| Radium-223 | Alpha-emitting radiopharmaceutical that targets bone metastases. | For CRPC

with symptomatic bone metastases. | Improves overall survival and delays skeletal-related

events. |

Experimental Protocols
Phase I/II Clinical Trial (VAL201-001) Methodology

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b611623?utm_src=pdf-body
https://www.researchgate.net/publication/267686905_VAL_201_-_An_Inhibitor_of_Androgen_Receptor-associated_Src_and_a_Potential_Treatment_of_Castration-resistant_Prostate_Cancer
https://www.benchchem.com/product/b611623?utm_src=pdf-body
https://www.pharmiweb.com/press-release/2020-11-30/val201-clinical-trial-full-data-results
https://www.researchgate.net/publication/267686905_VAL_201_-_An_Inhibitor_of_Androgen_Receptor-associated_Src_and_a_Potential_Treatment_of_Castration-resistant_Prostate_Cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The study was designed as an accelerated titration, open-label, dose-escalation trial to identify

the maximum tolerated or administered dose (MTD/MAD).[1]

Patient Selection: Patients with incurable, locally advanced or metastatic prostate cancer

with rising Prostate-Specific Antigen (PSA) levels were enrolled.[2]

Study Design: A 3+3 dose-escalation design was used, with dose-limiting toxicity (DLT)

assessments.[1]

Treatment Regimen: VAL-201 was administered via subcutaneous injection on Days 1, 8,

and 15 of a 21-day (3-week) cycle, for up to 6 cycles.[1]

Dose Escalation: Dosing was escalated in cohorts from 0.5 mg/kg up to 5.0 mg/kg.[1]

Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included

pharmacokinetic (PK) analysis and preliminary signs of clinical activity, such as changes in

PSA levels and tumor size on imaging.[1]

VAL201-001 Trial Protocol
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Figure 2: Simplified workflow of the VAL201-001 dose-escalation trial.

Preclinical Research Protocols
Preclinical studies demonstrated that VAL-201 was effective against both hormone-responsive

and hormone-independent LNCaP prostate cancer cell lines.[3] While detailed step-by-step
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protocols are not fully available in the reviewed literature, the research involved standard cell

biology and animal model techniques:

Cell Culture: LNCaP prostate cancer cells were cultured under standard laboratory

conditions.

Growth Inhibition Assays: Cells were treated with varying concentrations of VAL-201 to

determine its effect on cell proliferation, likely using methods such as MTT or direct cell

counting.

Tumor Xenograft Models: LNCaP cells were implanted in immunocompromised mice to form

tumors. The mice were then treated with VAL-201 to assess its effect on tumor growth in

vivo.[3]

Conclusion and Future Outlook
VAL-201 has demonstrated a favorable safety profile and early signs of clinical activity in

patients with advanced prostate cancer.[1] Its unique mechanism of targeting the AR-Src

interaction offers a novel therapeutic strategy, particularly for castration-resistant disease.[3]

The 54.5% response rate in the Phase I/II trial, characterized by disease stabilization and

favorable PSA modulation, is encouraging.[4]

Although the clinical trial was discontinued, the asset is being "repackaged for out-licensing,"

suggesting that development may continue under a partnership.[5] Future clinical trials would

be necessary to establish its efficacy relative to current standards of care and to identify the

patient populations most likely to benefit from this targeted therapy. Further publication of the

full clinical study report and preclinical data will be critical for the continued evaluation of VAL-
201's therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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